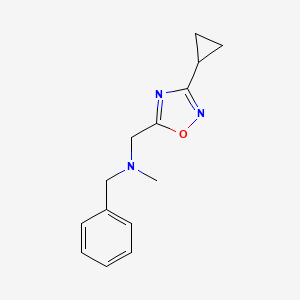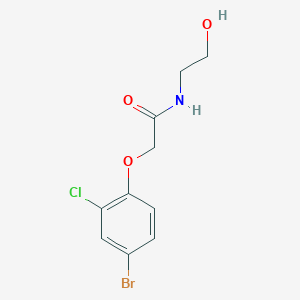![molecular formula C18H14BNO2 B4929402 3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide, commonly known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a rigid structure and a high quantum yield, making it an ideal candidate for various applications, including imaging and sensing.
Mécanisme D'action
The mechanism of action of BODIPY involves the absorption of light by the dye, which causes the excitation of electrons to a higher energy state. The excited electrons then emit light at a lower energy state, resulting in fluorescence. The fluorescence intensity of BODIPY is dependent on the environment surrounding the dye, making it an ideal probe for sensing applications.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal candidate for biological applications. BODIPY has been used to label proteins and nucleic acids for imaging and detection purposes without affecting their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BODIPY is its high quantum yield, which results in a strong fluorescent signal. BODIPY is also highly photostable, allowing for prolonged imaging and detection. However, one limitation of BODIPY is its sensitivity to pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are many potential future directions for BODIPY research. One direction is the development of new synthetic methods to incorporate different functional groups into the dye, allowing for further customization for specific applications. Another direction is the use of BODIPY in combination with other imaging techniques, such as super-resolution microscopy, to improve imaging resolution. Additionally, the development of BODIPY-based biosensors for in vivo applications is an area of active research.
Méthodes De Synthèse
The synthesis of BODIPY involves the reaction of an aldehyde with a boronic acid in the presence of a catalyst. The resulting intermediate is then treated with a pyridine derivative to form the final product. The synthesis of BODIPY can be modified to incorporate different functional groups, allowing for the customization of the dye for specific applications.
Applications De Recherche Scientifique
BODIPY has been extensively used in scientific research due to its fluorescent properties. It has been used as a probe for detecting various analytes, including metal ions, proteins, and nucleic acids. BODIPY has also been used in imaging applications, such as fluorescence microscopy and flow cytometry, to visualize cellular structures and processes.
Propriétés
IUPAC Name |
9,9-diphenyl-8-oxa-1-azonia-9-boranuidabicyclo[4.3.0]nona-1,3,5-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-18-17-13-7-8-14-20(17)19(22-18,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWCIWYSSCVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2C(=O)O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)



![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)